(2-(Methylsulfonamido)phenyl)boronic acid

描述

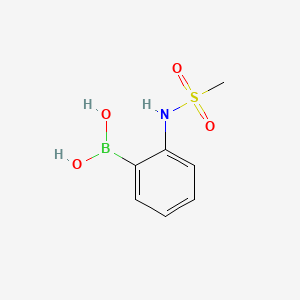

(2-(Methylsulfonamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methylsulfonamido group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylsulfonamido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method involves the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions: (2-(Methylsulfonamido)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.

Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl

生物活性

(2-(Methylsulfonamido)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, have been recognized for their diverse biological activities. They are known to interact with diols and have been utilized in various applications such as drug delivery systems, sensors, and as inhibitors of enzymes like β-lactamases . The introduction of a sulfonamide group enhances the pharmacological profile of boronic acids by potentially improving their binding affinities and selectivity towards biological targets.

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and interact with biomolecules:

- Enzyme Inhibition : Studies have demonstrated that boronic acids can inhibit β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics. The sulfonamide modification may enhance this inhibitory effect .

- Binding to Glycoproteins : Boronic acids exhibit selective binding to glycoproteins through interactions with their diol structures. This property can be exploited for drug delivery and targeting specific cells, particularly in cancer therapy .

Anticancer Activity

Research has indicated that this compound derivatives may possess anticancer properties. The ability to target glycan structures on cancer cells allows for enhanced imaging and therapeutic effects. For instance, phenylboronic acid has been shown to improve tumor targeting in various cancer models .

Antibacterial Properties

The compound's potential as an antibacterial agent stems from its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In combination with β-lactam antibiotics, this compound has demonstrated synergistic effects, significantly reducing the minimum inhibitory concentration (MIC) against resistant strains of bacteria .

Case Studies

- Inhibition of AmpC β-Lactamases : A study investigated a series of sulfonamide boronic acids, including derivatives similar to this compound. These compounds showed significant inhibition of AmpC β-lactamases, suggesting their potential utility in overcoming antibiotic resistance .

- Glycoprotein Isolation : Another study utilized boronic acid-functionalized materials for the separation and immobilization of glycoproteins. This approach highlighted the capacity of boronic acids to selectively bind glycosylated proteins, which is crucial for developing targeted drug delivery systems .

Research Findings Summary

科学研究应用

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that sulfonamide boronic acids, including (2-(Methylsulfonamido)phenyl)boronic acid, can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In a study, these compounds exhibited significant reductions in the minimum inhibitory concentration (MIC) values against certain E. coli strains producing plasmid-mediated class A β-lactamases. The results indicated that these compounds could enhance the efficacy of existing antibiotics when used in combination therapy .

Cancer Therapy

The compound has potential applications in cancer therapy due to its ability to form dynamic covalent bonds with biomolecules, which can be exploited for targeted drug delivery systems. Research indicates that this compound can be incorporated into nanocarriers designed to release therapeutic agents in response to specific stimuli such as pH changes or the presence of certain biomolecules .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This compound's unique structure allows it to facilitate the formation of carbon-carbon bonds efficiently, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Material Science

Smart Materials

The incorporation of this compound into polymer matrices has led to the development of smart materials that respond to environmental stimuli. For instance, research has shown that polymers functionalized with this boronic acid can exhibit glucose sensitivity, enabling controlled drug release mechanisms for diabetes management. These materials swell or shrink in response to glucose levels, allowing for self-regulated insulin delivery systems .

Case Studies

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing (2-(Methylsulfonamido)phenyl)boronic acid with high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Protecting group strategy : Use tert-butyloxycarbonyl (Boc) or other groups to shield the sulfonamide moiety during boronation to prevent side reactions .

- Reagent selection : Employ palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides with optimized stoichiometry for efficient coupling .

- Purification : Post-synthesis purification via column chromatography or recrystallization ensures removal of unreacted boronic acid intermediates and catalyst residues .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using LC-MS/MS (limit of detection ≤1 ppm for impurities) .

Q. How can researchers validate the purity of this compound for pharmaceutical applications?

- Methodological Answer :

- Analytical techniques : Use LC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for separation. Set detection parameters to match the compound’s molecular ion (e.g., [M+H]⁺) .

- Validation parameters :

- Linearity : Calibration curves (0.1–10 ppm) with R² ≥0.98.

- Accuracy/Precision : Spike recovery (90–110%) and ≤5% RSD for repeatability .

- Impurity profiling : Identify genotoxic impurities (e.g., residual boronic acids) using computational mutagenicity alerts (e.g., ICH M7 guidelines) .

Advanced Research Questions

Q. How does the methylsulfonamido substituent influence the biochemical interactions of this boronic acid?

- Methodological Answer :

- Carbohydrate binding : The sulfonamide group enhances hydrogen-bonding capacity, mimicking transition states in glycosidase inhibition assays. Test binding affinity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Protein targeting : Use X-ray crystallography to study interactions with serine proteases (e.g., thrombin), where the boronic acid forms reversible covalent bonds with active-site residues .

Q. What strategies mitigate hydrolytic instability of this compound in aqueous solutions?

- Methodological Answer :

- pH control : Store solutions at pH 6–8 to minimize boronate ester hydrolysis. Buffers like phosphate or Tris-HCl are preferred .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term stability .

- Inert conditions : Use argon or nitrogen atmospheres during synthesis and storage to prevent oxidation .

Q. How can this compound be functionalized for use in polymer-supported catalysis?

- Methodological Answer :

- Copolymerization : Incorporate into methacrylate-based polymers via radical polymerization. Optimize initiator (e.g., AIBN) concentration and reaction temperature (60–80°C) .

- Post-polymerization modification : React the boronic acid with diols (e.g., 1,2-dihydroxybenzene) to form dynamic covalent networks .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity of phenylboronic acids under varying conditions?

- Methodological Answer :

属性

IUPAC Name |

[2-(methanesulfonamido)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMOEFOTPSWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378532 | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-78-2 | |

| Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 756520-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。